molecular formula C9H8O4 B1239197 3,5-Dihydroxycinnamic acid CAS No. 28374-93-8

3,5-Dihydroxycinnamic acid

Cat. No.: B1239197
CAS No.: 28374-93-8
M. Wt: 180.16 g/mol
InChI Key: MFFCZSWTQMCKFP-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dihydroxycinnamic acid is an organic compound belonging to the class of hydroxycinnamic acids. It is an isomer of caffeic acid and is found as a metabolite in human urine . The compound has a molecular formula of C9H8O4 and a molar mass of 180.16 g/mol . It is known for its potential biological activities and is used in various scientific research applications.

Biochemical Analysis

Biochemical Properties

3,5-Dihydroxycinnamic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the production of cyclooxygenase-2-catalyzed prostaglandin E2 from lipopolysaccharide-treated cells and 5-lipoxygenase production from treated cells . These interactions highlight its potential as an anti-inflammatory agent.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to reduce mRNA and protein synthesis of pro-inflammatory cytokines such as tumor necrosis factor-α, interleukins 1β, and 6 . Additionally, it decreases the levels of activated neutrophil infiltrates, thereby modulating the inflammatory response. This compound also influences cell signaling pathways and gene expression, contributing to its anti-inflammatory effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes involved in inflammatory pathways. For example, it inhibits the production of cyclooxygenase-2-catalyzed prostaglandin E2 and 5-lipoxygenase, reducing the synthesis of pro-inflammatory mediators . These interactions result in decreased inflammation and potential therapeutic benefits.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable, with its anti-inflammatory effects persisting over extended periods . The compound may undergo degradation under certain conditions, which could influence its long-term efficacy. Studies have shown that its anti-inflammatory effects are maintained in both in vitro and in vivo models, indicating its potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory effects without notable toxicity . At higher doses, some adverse effects may be observed, including potential toxicity. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a product of the metabolism of 3,4,5-trihydroxycinnamic acid via a dehydroxylation reaction catalyzed by a dehydroxylase enzyme in human gut microbiota . This compound may also influence metabolic flux and metabolite levels, contributing to its biological activities.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . These interactions influence its localization and accumulation, affecting its overall activity and function.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications may direct it to particular organelles, where it exerts its effects . Understanding its subcellular localization is crucial for elucidating its precise mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihydroxycinnamic acid typically involves the hydroxylation of cinnamic acid derivatives. One common method includes the use of 3,5-dihydroxybenzaldehyde as a starting material, which undergoes a Knoevenagel condensation with malonic acid in the presence of a base to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. similar compounds are often produced through biotechnological processes involving microbial fermentation or plant extraction, followed by chemical modification .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dihydroxycinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5-Dihydroxycinnamic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity compared to its isomers and other hydroxycinnamic acids .

Properties

IUPAC Name

(E)-3-(3,5-dihydroxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5,10-11H,(H,12,13)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFCZSWTQMCKFP-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1O)O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301030504
Record name 3,5-Dihydroxycinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301030504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,5-Dihydroxycinnamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032131
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

127791-54-2, 28374-93-8
Record name (2E)-3-(3,5-Dihydroxyphenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127791-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dihydroxycinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028374938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dihydroxycinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127791542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dihydroxycinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301030504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DIHYDROXYCINNAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PD8QLS6G8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,5-Dihydroxycinnamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032131
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

245 - 246 °C
Record name 3,5-Dihydroxycinnamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032131
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dihydroxycinnamic acid
Reactant of Route 2
Reactant of Route 2
3,5-Dihydroxycinnamic acid
Reactant of Route 3
Reactant of Route 3
3,5-Dihydroxycinnamic acid
Reactant of Route 4
Reactant of Route 4
3,5-Dihydroxycinnamic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3,5-Dihydroxycinnamic acid
Reactant of Route 6
Reactant of Route 6
3,5-Dihydroxycinnamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.